

Application Notes and Protocols for the Synthesis of Modern Agrochemicals

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Compound of Interest

Compound Name: 2,4,7-Trichloropyrido[2,3-d]pyrimidine

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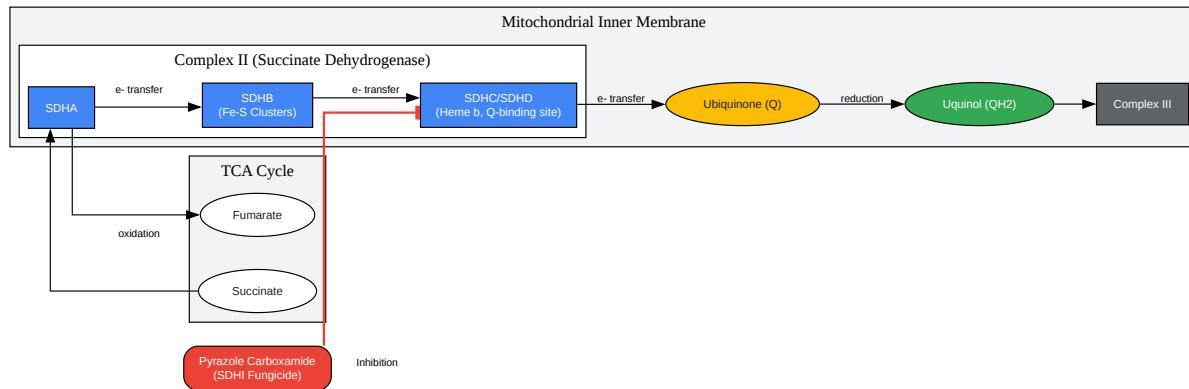
These application notes provide detailed protocols and data for the synthesis of key classes of modern agrochemicals, including fungicides, insecticides, and herbicides. The information is intended to support research and development in the field of crop protection by offering insights into efficient synthetic routes and the biological activity of these compounds.

Fungicides: Pyrazole Carboxamide Derivatives

Introduction: Pyrazole carboxamide fungicides are a significant class of agricultural fungicides that act as succinate dehydrogenase inhibitors (SDHIs). By targeting the ubiquinone-binding site of the mitochondrial complex II, they disrupt the fungal respiration process, leading to the inhibition of fungal growth.^{[1][2]} This class includes commercially successful products known for their broad-spectrum activity against a variety of plant pathogens.^[2]

Signaling Pathway: SDHI Mode of Action

The following diagram illustrates the mechanism by which SDHI fungicides inhibit the mitochondrial respiratory chain.

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Caption: Mode of action of Pyrazole Carboxamide (SDHI) fungicides.

Experimental Protocol: Synthesis of a Novel Pyrazole-4-Carboxamide

This protocol outlines a general method for the synthesis of pyrazole-4-carboxamide derivatives, adapted from published procedures.[3]

Step 1: Synthesis of 2-ethoxymethylene acetoacetic ester

- In a round-bottom flask, dissolve acetoacetic ester and triethyl orthoformate in acetic anhydride.
- Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, remove the solvent under reduced pressure to obtain the crude 2-ethoxymethylene acetoacetic ester derivative.

Step 2: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

- Dissolve the product from Step 1 in a suitable solvent such as ethanol.
- Add hydrazine hydrate dropwise to the solution at room temperature.
- Stir the reaction mixture until the cyclization is complete (monitored by TLC).
- Remove the solvent in vacuo and purify the residue by recrystallization or column chromatography to yield the pyrazole carboxylate.

Step 3: Saponification to Pyrazole-4-carboxylic acid

- Dissolve the ethyl pyrazole-4-carboxylate in a mixture of ethanol and water.
- Add an aqueous solution of sodium hydroxide and heat the mixture to reflux.
- After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the pyrazole-4-carboxylic acid.
- Filter the solid, wash with water, and dry to obtain the pure acid.

Step 4: Formation of Pyrazole-4-carbonyl chloride

- Suspend the pyrazole-4-carboxylic acid in thionyl chloride.
- Reflux the mixture until the solid dissolves and the reaction is complete.
- Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.

Step 5: Synthesis of Pyrazole-4-carboxamide

- Dissolve the desired amine in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

- Add the crude pyrazole-4-carbonyl chloride dropwise to the amine solution with stirring.
- Allow the reaction to proceed at room temperature until completion.
- Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product by column chromatography or recrystallization.

Quantitative Data: Synthesis Yields and Antifungal Activity

Compound ID	Target Fungi	EC50 (µg/mL)	Reference
7ai	Rhizoctonia solani	0.37	[4]
Alternaria porri	2.24	[4]	
Marssonina coronaria	3.21	[4]	
Cercospora petroselini	10.29	[4]	
8j	Alternaria solani	3.06	[3]
9ac	Rhizoctonia cerealis	1.09 - 4.95	[5]
9cd	Sclerotinia sclerotiorum	0.72	[5]
Carbendazol (Control)	Rhizoctonia solani	1.00	[4]
Thifluzamide (Control)	Rhizoctonia cerealis	23.09	[5]

Insecticides: Anthranilic Diamides (e.g., Chlorantraniliprole)

Introduction: Anthranilic diamides are a class of insecticides that act on the ryanodine receptors in insects.^[6] This leads to the uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells, causing muscle paralysis and ultimately, death of the insect.^{[6][7]}

Chlorantraniliprole is a prominent member of this class, exhibiting broad-spectrum activity against a variety of lepidopteran pests.

Signaling Pathway: Ryanodine Receptor Activation

The diagram below illustrates how anthranilic diamides disrupt calcium signaling in insect muscle cells.



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Caption: Mode of action of Chlorantraniliprole on the insect ryanodine receptor.

Experimental Protocol: Synthesis of Chlorantraniliprole

This protocol describes a common synthetic route to Chlorantraniliprole, involving the coupling of two key intermediates.[8][9][10]

Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

- Hydrazino-substitution: React 2,3-dichloropyridine with hydrazine hydrate in ethanol under reflux to produce (3-chloropyridin-2-yl)-hydrazine.[8]
- Cyclization: Condense the resulting hydrazine with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.[8]
- Bromination and Oxidation: Treat the intermediate with a brominating agent (e.g., phosphorus oxybromide) followed by an oxidation step to form the brominated pyrazole ester.[8]

- Hydrolysis: Hydrolyze the ester group using sodium hydroxide in aqueous methanol, followed by acidification to precipitate the carboxylic acid intermediate.[8]

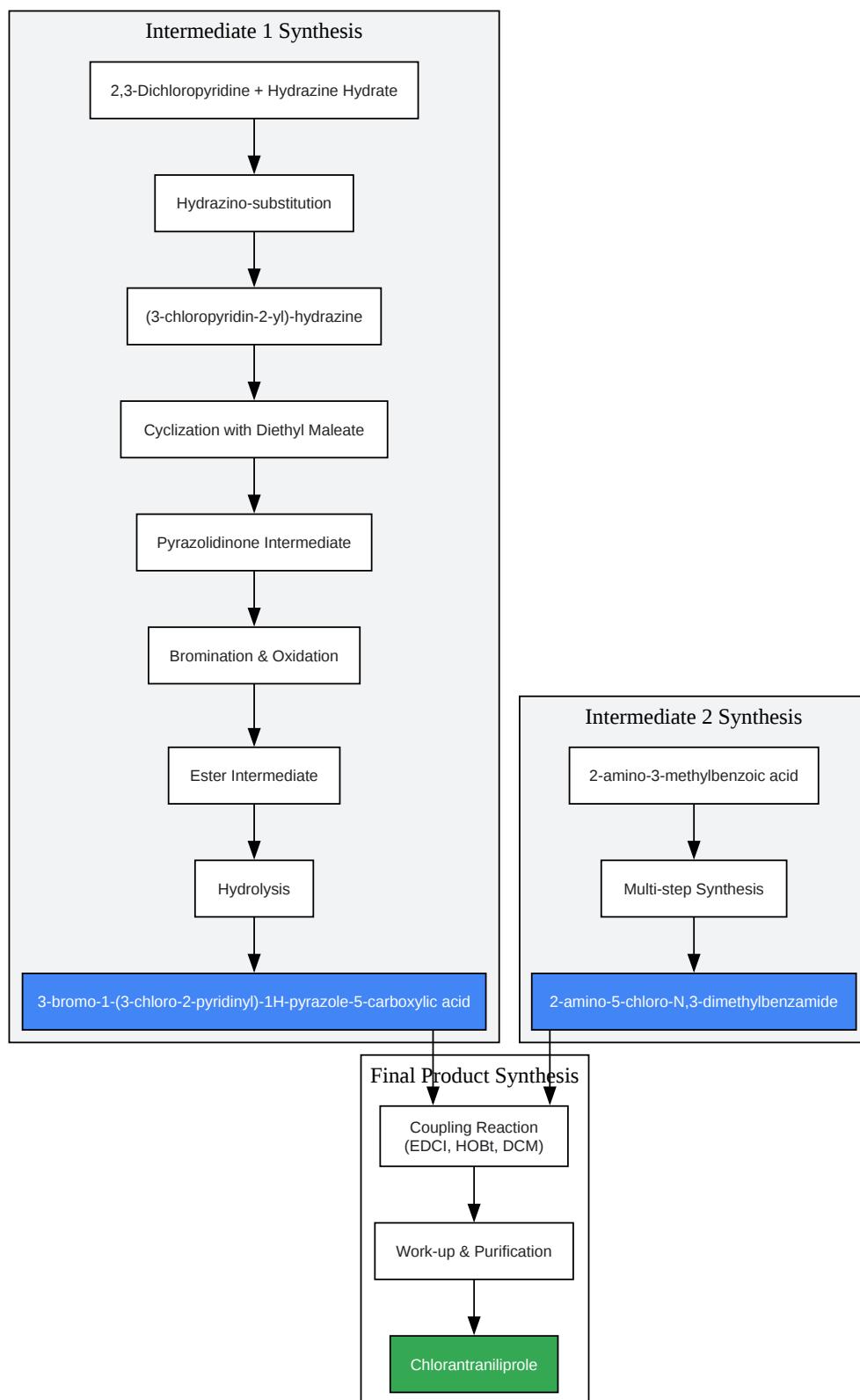
Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide

- Synthesize this intermediate through a multi-step process starting from 2-amino-3-methylbenzoic acid or a related precursor, involving chlorination and amidation steps.[8][10]

Final Coupling to Chlorantraniliprole

- Dissolve 1 equivalent of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in dichloromethane.
- Add 1.3 equivalents of 1-hydroxybenzotriazole (HOBr).[9]
- Cool the mixture in an ice bath and add 1 equivalent of N-methyl-3-methyl-2-amino-5-chlorobenzamide.[9]
- Add 1.3 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with stirring in the ice bath.[9]
- After 30 minutes, remove the ice bath and continue stirring at room temperature overnight.
- Wash the reaction mixture with water (3x).
- Remove the dichloromethane under reduced pressure to yield Chlorantraniliprole.
- A reported yield for this final step is 91.5%. [9]

Experimental Workflow: Chlorantraniliprole Synthesis

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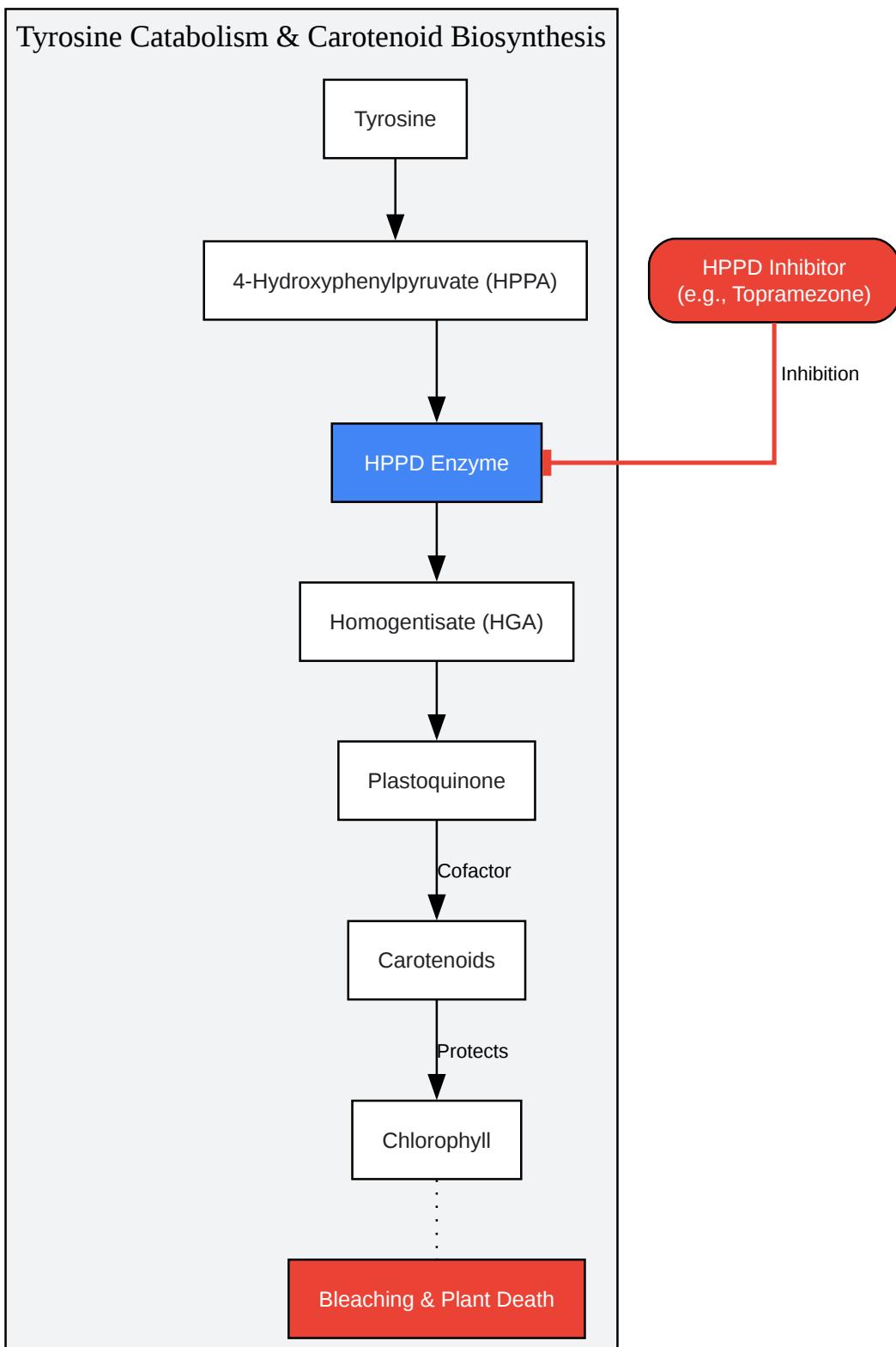
Caption: General workflow for the synthesis of Chlorantraniliprole.

Herbicides: HPPD and PPO Inhibitors

Introduction: Herbicidal action is often achieved by targeting essential plant-specific biochemical pathways. 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and protoporphyrinogen oxidase (PPO) inhibitors are two important classes of "bleaching" herbicides. HPPD inhibitors block the synthesis of plastoquinone and tocopherols, which are vital for carotenoid biosynthesis and protection against oxidative stress.[11][12] PPO inhibitors lead to the accumulation of protoporphyrin IX, a photosensitizing molecule that generates reactive oxygen species in the presence of light, causing rapid cell membrane disruption.[13][14][15]

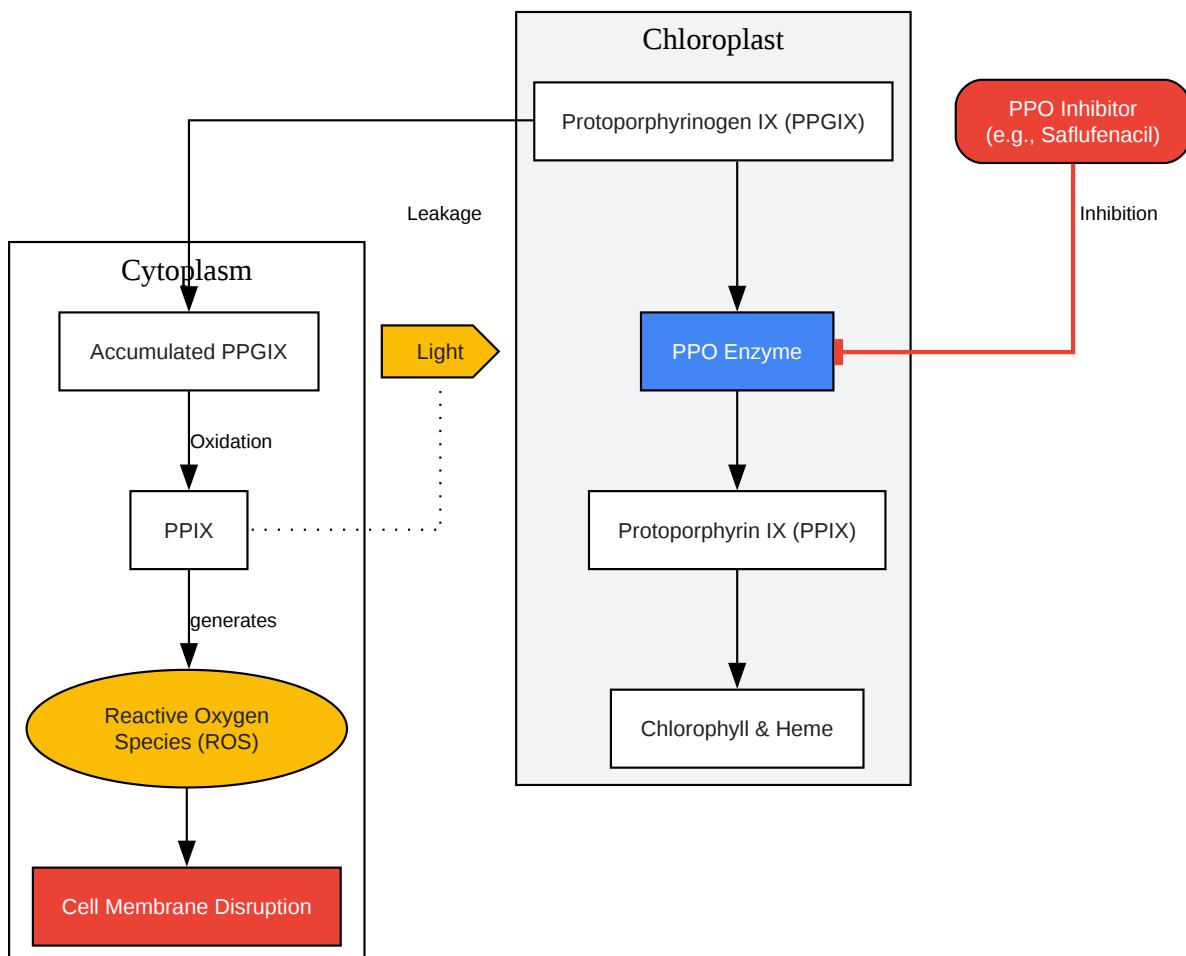
Signaling Pathways: HPPD and PPO Inhibition

The following diagrams illustrate the modes of action for HPPD and PPO inhibitor herbicides.



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Caption: Mode of action of HPPD inhibitor herbicides.



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Caption: Mode of action of PPO inhibitor herbicides.

Experimental Protocol: Synthesis of Topramezone (HPPD Inhibitor)

The following protocol is a generalized representation of the synthesis of Topramezone, an HPPD inhibitor herbicide.[\[10\]](#)

- Intermediate Synthesis: Prepare 3-(3-bromo-2-methyl-6-methylsulfonyl-phenyl)-4,5-dihydroisoxazole and 2-methylpyrazol-3-ol through established multi-step synthetic routes. [\[10\]](#)
- Reaction Setup: In a pressure reactor, charge 3-(3-bromo-2-methyl-6-methylsulfonyl-phenyl)-4,5-dihydroisoxazole, potassium carbonate, and 1,4-dioxane. Reflux and distill off some solvent.
- Coupling Reaction: Cool the slurry and add 2-methylpyrazol-3-ol, sodium iodide, triphenylphosphine, and additional 1,4-dioxane.
- Carbonylation: Flush the reactor with carbon monoxide gas, heat to 60°C, and then add a Pd/C catalyst. Increase the temperature to 120°C under a pressure of 15 bar of carbon monoxide and react for 20 hours.
- Work-up: Cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate.
- Purification: Dilute the concentrated mass with methanol, heat to 60°C, and adjust the pH to 1.5 with hydrochloric acid to precipitate the product. Filter, wash, and dry the solid to obtain Topramezone.

Quantitative Data: Herbicidal Activity

Compound Class	Compound ID	Target Weed	Activity	Dosage	Reference
HPPD Inhibitor	II4	Various Weeds	High herbicidal activity (pre-emergence)	150 g ai/ha	
PPO Inhibitor	Saflufenacil	Broad-leaved weeds	Rapid foliar burn-down	18-25 g/ha	[6]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments. All chemical syntheses

should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

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